molecular formula C12H11FO2 B13466796 2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylicacid

2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylicacid

Cat. No.: B13466796
M. Wt: 206.21 g/mol
InChI Key: NTUBFFCZQDCRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid is an organic compound with a unique structure that includes a fluorophenyl group attached to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. Detailed studies on its mechanism of action are essential to understand its full potential and limitations.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-(2-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid is unique due to its specific structural features, such as the presence of a fluorophenyl group and a cyclopentene ring

Properties

Molecular Formula

C12H11FO2

Molecular Weight

206.21 g/mol

IUPAC Name

2-(2-fluorophenyl)cyclopentene-1-carboxylic acid

InChI

InChI=1S/C12H11FO2/c13-11-7-2-1-4-9(11)8-5-3-6-10(8)12(14)15/h1-2,4,7H,3,5-6H2,(H,14,15)

InChI Key

NTUBFFCZQDCRIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1)C(=O)O)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.